molecular formula C12H16F3N3 B2508195 3-(4-甲基哌嗪-1-基)-5-(三氟甲基)苯胺 CAS No. 641571-21-3

3-(4-甲基哌嗪-1-基)-5-(三氟甲基)苯胺

货号 B2508195
CAS 编号: 641571-21-3
分子量: 259.276
InChI 键: QMQZJKBZHXMSNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline is a chemical entity that has been explored for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the methylpiperazine moiety suggests that this compound could exhibit unique physical and chemical properties, making it a candidate for further study in the development of pharmaceutical agents and liquid crystal materials .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2-anilinoquinolines with a 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety have been designed and synthesized as potential anticancer agents . Another study describes the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, which was achieved with an overall yield of about 50% . These studies provide insights into the synthetic routes that could be adapted for the synthesis of 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline, highlighting the importance of selecting appropriate precursors and reaction conditions to achieve the desired product.

Molecular Structure Analysis

Structural and spectroscopic analyses of related compounds have been conducted using experimental techniques such as FT-IR, Laser-Raman, and XRD, as well as theoretical calculations . These analyses help in understanding the geometric parameters, bond lengths, bond angles, and vibrational frequencies of the molecules. For the compound of interest, similar analytical methods could be employed to elucidate its molecular structure and to confirm the identity and purity of the synthesized material.

Chemical Reactions Analysis

The reactivity of compounds containing trifluoromethyl groups and piperazine rings has been explored in various contexts. For example, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform was investigated, leading to a complex mixture of fluorinated analogs . This suggests that 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline could also participate in a range of chemical reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

Compounds with structural similarities to 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline have been studied for their physical properties, particularly in the context of liquid crystals. Derivatives of 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl groups have been shown to exhibit stable smectic phases, with the trifluoromethoxy derivative displaying a high orientational order in the smectic A phase . These findings suggest that the compound of interest may also possess unique liquid crystalline properties, which could be influenced by the trifluoromethyl group and the piperazine moiety.

科学研究应用

有机合成中的催化

Koten、Abbenhuis 和 Boersma (1998 年) 开发了一类钌(II)配合物,该配合物在芳香胺与二醇(包括苯胺)的 N-(环)烷基化反应中已成为有效的催化剂前体。这些催化剂可用于合成多种化合物,包括在药物化学中很重要的芳基哌嗪 (Koten, Abbenhuis, & Boersma, 1998)

抗肿瘤剂的合成

杨世静 (2013 年) 报道了 5-三氟甲基-3-(4-甲基-1H-咪唑-1-基)苯胺的合成,该化合物是抗肿瘤剂尼洛替尼的中间体。该合成涉及氟化和取代过程,表明该化合物与关键药物的生产相关 (杨世静, 2013)

药物化学

1975 年,Omodei-sale 和 Toja 合成了一系列六氢咪唑并[1,5-a]吡嗪-3(2H)-酮,包括涉及芳基氨基甲基-1-甲基哌嗪的衍生物。这些化合物表现出多种药理活性,例如抗炎和中枢神经系统抑制剂作用,凸显了该化合物在药物研究中的重要性 (Omodei-sale & Toja, 1975)

抗菌研究

Yolal 等人 (2012 年) 合成了 3-氟-4-(4-苯基哌嗪-l-基)苯胺的衍生物,并评估了它们的抗菌活性,特别是对结核分枝杆菌的活性。这项研究强调了这些衍生物在开发新型抗菌剂方面的潜力 (Yolal 等人, 2012)

缺氧细胞毒性剂的开发

Ortega 等人 (2000 年) 探索了 2-喹喔啉碳腈 1,4-二-N-氧化物的合成,其中包含不同的碱性侧链,包括哌嗪和苯胺。这些化合物显示出作为缺氧细胞毒性剂的潜力,这在癌症治疗中至关重要 (Ortega 等人, 2000)

有机化合物中的电致发光特性

Jin 等人 (2020 年) 研究了具有供体-受体结构的小分子化合物,包括基于苯胺衍生物的化合物。他们对这些化合物的热、光物理和电化学性质的研究促进了有机发光二极管 (OLED) 的发展 (Jin 等人, 2020)

新型 H1 抗组胺剂的开发

Alagarsamy 和 Parthiban (2014 年) 以苯胺为原料合成了一系列喹唑啉-4-(3H)-酮,显示出显着的体内 H1 抗组胺活性。这项工作对于开发新型抗组胺剂至关重要 (Alagarsamy & Parthiban, 2014)

酚类曼尼希碱的生物活性

Gul 等人 (2019 年) 合成了具有哌嗪的新型曼尼希碱,并评估了它们的细胞毒性/抗癌和碳酸酐酶抑制活性。这些研究突出了这些化合物在药物化学中的潜力 (Gul 等人, 2019)

分子间相互作用分析

Panini 等人 (2014 年) 制备并表征了 1,2,4 三唑的衍生物,重点关注晶体固体内的分子间相互作用。他们的研究提供了对有机化合物结构稳定性的见解 (Panini 等人, 2014)

神经炎症中 IRAK4 酶的成像

王等人 (2018 年) 合成了一种 PET 剂,用于神经炎症中 IRAK4 酶的成像,展示了该化合物在神经影像学和炎症研究中的应用 (王等人, 2018)

属性

IUPAC Name

3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c1-17-2-4-18(5-3-17)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,2-5,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZJKBZHXMSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 100 mL round bottom flask under inert atmosphere was placed 1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)piperazine (0.736 g, 2.54 mmol), 10% palladium on carbon (90 mg), ethanol (40 mL), and acetic acid (20 mL). The atmosphere was exchanged with hydrogen gas via balloon. The reaction was allowed to stir 3 days at room temperature, then filtered through celite and concentrated under reduced pressure to afford the crude as an orange oil. The crude mixture was purified via silica column chromatography with a solvent solution of 90%/10%/1% ratio of CH2Cl2/CH3OH/NH4OH, to afford the title compound. MS m/z=260 [M+H]+; Calc'd for C12H16F3N3: 259.3.
Name
1-methyl-4-(3-nitro-5-(trifluoromethyl)phenyl)piperazine
Quantity
0.736 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mg
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Utilising the procedure described in Example 90c, but employing [3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester (Example 94a) in lieu of [3-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester, afforded the title compound as oil. 1H-NMR (400 MHz, DMSO-d6): 2.20 (s, 3H), 2.42 (m, 4H), 3.07 (m, 4H), 3.32 (br s, 2H), 5.34 (s, 1H) and 6.31 (s, 2H).
Name
[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylpiperazine (440 mg, 1.3 mmol) and potassium hydroxide (1.46 g, 26. mmol) in EtOH (10 mL) and water (3 mL) was added hydroxylamine hydrochloride (2.72 g, 39 mmol. The reaction mixture was heated at reflux overnight. The reaction mixture was then concentrated and the residue was dissolved in water and EtOAc. The reaction mixture was extracted with EtOAc. The organic solutions were combined, washed with brine, dried over Na2SO4 filtered and concentrated. The residue was purified by column chromatography to give 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (247 mg, 73%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ: 6.55 (d, 1H), 6.40 (d, 1H), 6.33 (d, 1H), 3.24 (t, 4H), 2.61 (t, 4H), and 2.38 (s, 3H). LCMS: (FA) ES+ 260.2.
Name
1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylpiperazine
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。